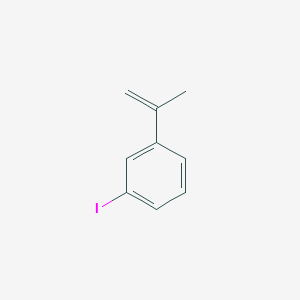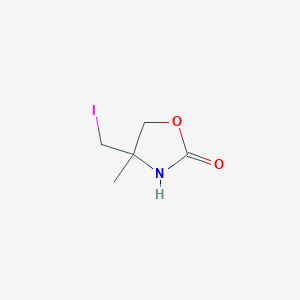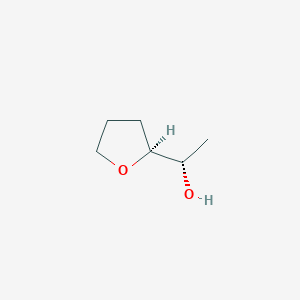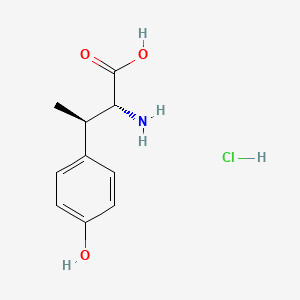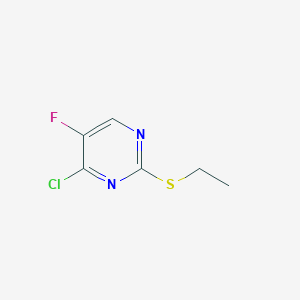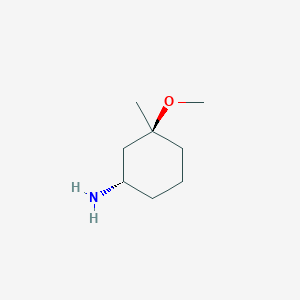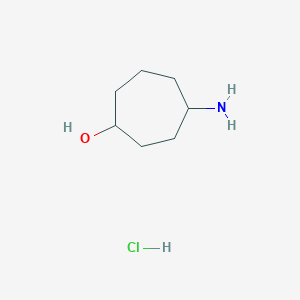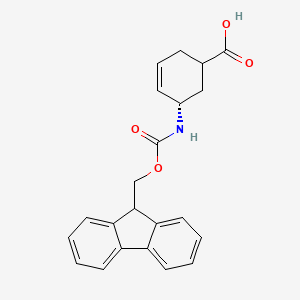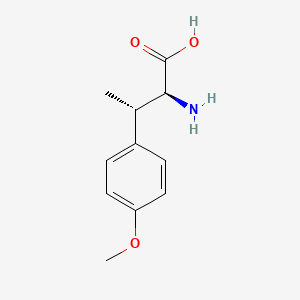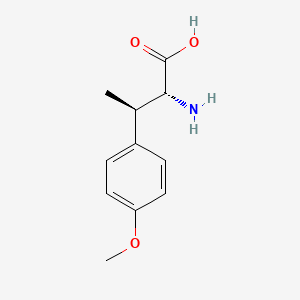![molecular formula C9H6BrF3O3S B8195492 2-Bromo-1-[4-(trifluoromethylsulfonyl)phenyl]ethanone](/img/structure/B8195492.png)
2-Bromo-1-[4-(trifluoromethylsulfonyl)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-[4-(trifluoromethylsulfonyl)phenyl]ethanone is an organic compound with the molecular formula C9H6BrF3O3S It is known for its unique chemical structure, which includes a bromine atom and a trifluoromethylsulfonyl group attached to a phenyl ring
Vorbereitungsmethoden
The synthesis of 2-Bromo-1-[4-(trifluoromethylsulfonyl)phenyl]ethanone typically involves the bromination of 1-[4-(trifluoromethylsulfonyl)phenyl]ethanone. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified using standard techniques such as recrystallization or column chromatography .
Analyse Chemischer Reaktionen
2-Bromo-1-[4-(trifluoromethylsulfonyl)phenyl]ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-[4-(trifluoromethylsulfonyl)phenyl]ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-[4-(trifluoromethylsulfonyl)phenyl]ethanone involves its interaction with various molecular targets. The bromine atom and the trifluoromethylsulfonyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate the activity of enzymes or other proteins, leading to changes in cellular pathways. The exact molecular targets and pathways involved depend on the specific context of its use .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-1-[4-(trifluoromethylsulfonyl)phenyl]ethanone can be compared with other similar compounds, such as:
2-Bromo-1-(3,4,5-trifluorophenyl)ethanone: This compound has a similar structure but with different fluorine substitution patterns on the phenyl ring.
2-Bromo-1-(4-bromophenyl)ethanone: This compound has a bromine atom instead of the trifluoromethylsulfonyl group.
2-Bromo-1-(4-methylsulfonylphenyl)ethanone: This compound has a methylsulfonyl group instead of the trifluoromethylsulfonyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties .
Eigenschaften
IUPAC Name |
2-bromo-1-[4-(trifluoromethylsulfonyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O3S/c10-5-8(14)6-1-3-7(4-2-6)17(15,16)9(11,12)13/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJQLINHDVZIAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,4-Dihydropyrido[2,1-c][1,4]oxazine-1,6-dione](/img/structure/B8195412.png)
![8-Bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B8195426.png)
![(R)-hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione](/img/structure/B8195429.png)
